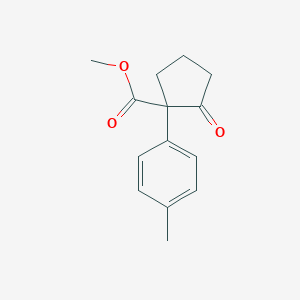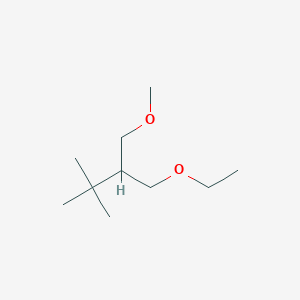
1-Ethoxy-2-(methoxymethyl)-3,3-dimethylbutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethoxy-2-(methoxymethyl)-3,3-dimethylbutane is an organic compound with the molecular formula C10H22O2 It is a member of the ether family, characterized by the presence of an oxygen atom connected to two alkyl or aryl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethoxy-2-(methoxymethyl)-3,3-dimethylbutane can be achieved through the Williamson ether synthesis. This method involves the reaction of an alkoxide ion with a primary alkyl halide. For this compound, the reaction would typically involve the use of 3,3-dimethylbutan-2-ol, which is first converted to its corresponding alkoxide by treatment with a strong base such as sodium hydride. This alkoxide is then reacted with methoxymethyl chloride under anhydrous conditions to yield the desired ether.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-Ethoxy-2-(methoxymethyl)-3,3-dimethylbutane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can convert the ether to alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the ether group is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of alkyl halides.
Aplicaciones Científicas De Investigación
1-Ethoxy-2-(methoxymethyl)-3,3-dimethylbutane has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Ethoxy-2-(methoxymethyl)-3,3-dimethylbutane involves its interaction with molecular targets through its ether functional group. This interaction can influence various biochemical pathways, depending on the specific application. For example, in enzymatic reactions, the compound may act as a substrate or inhibitor, affecting the enzyme’s activity and the overall metabolic process.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Methoxy-2-(methoxymethyl)butane
- 1,3-Dimethoxy-2,2-bis(methoxymethyl)propane
Comparison
1-Ethoxy-2-(methoxymethyl)-3,3-dimethylbutane is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and stability, making it suitable for specific applications where other ethers may not be as effective.
Propiedades
Número CAS |
169504-86-3 |
|---|---|
Fórmula molecular |
C10H22O2 |
Peso molecular |
174.28 g/mol |
Nombre IUPAC |
1-ethoxy-2-(methoxymethyl)-3,3-dimethylbutane |
InChI |
InChI=1S/C10H22O2/c1-6-12-8-9(7-11-5)10(2,3)4/h9H,6-8H2,1-5H3 |
Clave InChI |
VDMYDYRYLHPXJQ-UHFFFAOYSA-N |
SMILES canónico |
CCOCC(COC)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


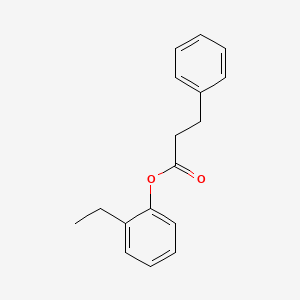
![4-[2-(4-Ethenylphenyl)ethenyl]-N,N-bis(4-methylphenyl)aniline](/img/structure/B12560703.png)
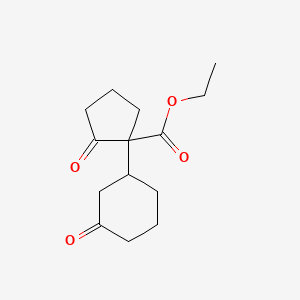
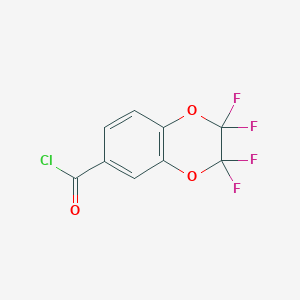

![{[2-(Cyclohex-1-en-1-yl)-1-ethoxyethenyl]oxy}(trimethyl)silane](/img/structure/B12560737.png)
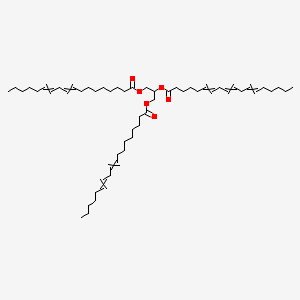
![6-Chloro-5-(phenylselanyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B12560754.png)
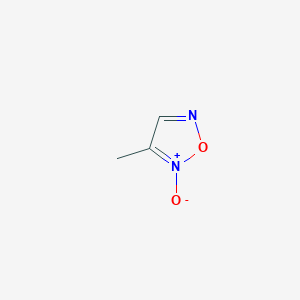
![Bicyclo[2.2.1]hepta-2,5-diene, 2,6-dibromo-](/img/structure/B12560760.png)

![6-Methyl-6-[(phenylsulfanyl)methyl]decan-5-one](/img/structure/B12560770.png)

